molecular formula C15H18O4 B083533 Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl- CAS No. 13475-07-5

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-

Cat. No. B083533
CAS RN: 13475-07-5
M. Wt: 262.3 g/mol
InChI Key: LQVWWKRBRAGZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is a natural compound found in various plants such as Passiflora incarnata, Ruta graveolens, and Glycyrrhiza glabra. It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism Of Action

The mechanism of action of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Advantages And Limitations For Lab Experiments

One of the advantages of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and cost-effective. However, one limitation of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is its low solubility in water, which can make it challenging to use in aqueous-based experiments.

Future Directions

There are many potential future directions for the study of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-. One area of interest is its potential as an anti-diabetic agent. Studies have shown that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential anticancer effects of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, and to elucidate its mechanism of action.

Synthesis Methods

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can be synthesized through various methods, including the reaction between 2,4-pentanedione and 2-hydroxybenzaldehyde, and the reaction between 2,4-pentanedione and 2,4-dihydroxybenzaldehyde. However, the most efficient method for synthesizing Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is through the reaction between 2,4-pentanedione and isopentyl bromide in the presence of sodium ethoxide.

Scientific Research Applications

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects. Studies have also demonstrated its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

13475-07-5

Product Name

Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

5,7-dihydroxy-2-methyl-6-(3-methylbutyl)chromen-4-one

InChI

InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h6-8,16,18H,4-5H2,1-3H3

InChI Key

LQVWWKRBRAGZJX-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O

Origin of Product

United States

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